![molecular formula C22H26FN7O B2660061 2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920385-49-5](/img/structure/B2660061.png)

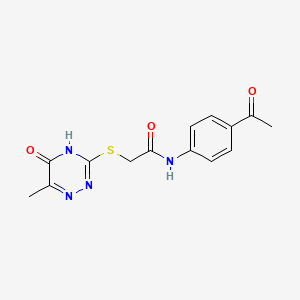

2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

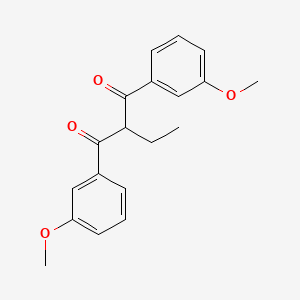

The compound “2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a cyclohexyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazinyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves taking 2,3-dichloropyrazine as the starting material, which is commercially available, and substituting the hydrazine group of the compound using hydrazine hydrate in the presence of the compound in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by IR absorption spectra and NMR spectroscopy . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group . This makes the molecule less active than others. Moreover, a water molecule does not contribute to protein-ligand bridging for some compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized by their IR absorption spectra and NMR spectroscopy . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación

1. Antagonist Activity in Medicinal Chemistry

A study by Watanabe et al. (1992) highlights the synthesis of compounds with structures similar to the requested chemical, demonstrating potent 5-HT2 antagonist activity. This is significant for the development of medications targeting serotonin receptors (Watanabe et al., 1992).

2. Synthesis and Biological Activities

Research by Abdel‐Aziz et al. (2008) involved the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, showcasing moderate effects against some bacterial and fungal species, indicating potential applications in antimicrobial therapies (Abdel‐Aziz et al., 2008).

3. Antitumor and Antimicrobial Activities

A 2011 study by Riyadh demonstrated the use of N-arylpyrazole-containing enaminones for the synthesis of various compounds, some of which exhibited cytotoxic effects against cancer cell lines and antimicrobial activity, suggesting applications in cancer and infectious disease research (Riyadh, 2011).

4. Dihydropyrimidinone Derivatives

Bhat et al. (2018) described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, presenting a method potentially useful in synthesizing a range of bioactive compounds (Bhat et al., 2018).

5. Synthesis of Pyrazolo and Triazine Derivatives

Research by Abdelriheem et al. (2017) involved the synthesis of pyrazolo and triazine derivatives, adding to the repertoire of compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).

6. Development of Antifungal Agents

Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, providing insights into the creation of effective antifungal medications (Butters et al., 2001).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on similar compounds often involve designing and synthesizing new compounds targeting specific biological targets . For example, CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo .

Propiedades

IUPAC Name |

2-cyclohexyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXUTSGRODPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2659989.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)

amino}acetonitrile](/img/structure/B2659991.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)

![2-(3,5-difluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2659994.png)

![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)